Tert-butyl 4-chloro-2-methylbut-2-enoate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Tert-butyl 4-chloro-2-methylbut-2-enoate (CAS 56905-10-3) is an α,β-unsaturated ester featuring a reactive allylic chloride and a sterically demanding tert-butyl ester. This bifunctional C5 scaffold serves as a key intermediate in medicinal chemistry and agrochemical synthesis, where its predefined (E)-configured double bond and orthogonal leaving groups enable sequential, chemoselective transformations.

Molecular Formula C9H15ClO2
Molecular Weight 190.67 g/mol
CAS No. 56905-10-3
Cat. No. B15464705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-chloro-2-methylbut-2-enoate
CAS56905-10-3
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCC(=CCCl)C(=O)OC(C)(C)C
InChIInChI=1S/C9H15ClO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3
InChIKeyXQBXTJLERCSOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Chloro-2-methylbut-2-enoate (CAS 56905-10-3) – A Bifunctional C5 Building Block for Precision Synthesis


Tert-butyl 4-chloro-2-methylbut-2-enoate (CAS 56905-10-3) is an α,β-unsaturated ester featuring a reactive allylic chloride and a sterically demanding tert-butyl ester. This bifunctional C5 scaffold serves as a key intermediate in medicinal chemistry and agrochemical synthesis, where its predefined (E)-configured double bond and orthogonal leaving groups enable sequential, chemoselective transformations [1]. The compound is typically supplied as a ≥95% purity liquid, requiring ambient storage conditions and presenting logistical advantages for R&D laboratories and kilo-lab operations [2].

Why Simple Ester or Halogen Swaps Undermine Reaction Outcomes—The Case for a Defined C5 Chloroenoate Scaffold


The integrated structure of tert-butyl 4-chloro-2-methylbut-2-enoate merges a conjugated (E)-enoate system with an allylic chlorine at the γ‑position, creating a “locked” electrophilic framework that cannot be replicated by mixing separate ester and halide fragments. Compared to common analogs such as methyl 4-chloro-2-methylbut-2-enoate or tert-butyl crotonate (lacking the chlorine), the target compound’s tert-butyl ester provides up to ~100‑fold slower uncatalyzed hydrolysis relative to the methyl ester while preserving efficient acidolytic cleavage (TFA), and its allylic chlorine supports SN2 displacement approximately 30–100× faster than vinyl or primary alkyl halides in polar aprotic media [1] . Substituting with a separate tert-butyl acrylate and an alkyl chloride forfeits the regiochemical advantage of the conjugated 1,4‑acceptor, often leading to lower yields and more complex purification in multi‑step sequences [1].

Quantitative Differentiation of Tert-Butyl 4-Chloro-2-methylbut-2-enoate Against Common Structural Analogs


Ester Hydrolytic Stability: Tert-Butyl vs. Methyl Ester

Under neutral aqueous conditions at 25 °C, tert-butyl esters hydrolyze approximately 100‑fold slower than the corresponding methyl esters due to steric hindrance at the carbonyl carbon [1]. In a typical deprotection assay using 50% TFA in DCM, the tert-butyl ester of tert-butyl 4-chloro-2-methylbut-2-enoate is cleaved quantitatively within 30 min, whereas the methyl analog shows negligible conversion under the same conditions, underscoring the orthogonal deprotection profile that is essential when acid‑labile functionality is present elsewhere in the molecule [1].

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Allylic Chlorine Reactivity in SN2 Displacement

The allylic chloride in tert-butyl 4-chloro-2-methylbut-2-enoate undergoes SN2 displacement with azide ion (NaN3) in DMF at 60 °C with a relative rate approximately 50‑fold faster than a primary alkyl chloride (1‑chlorobutane) under identical conditions, owing to the stabilizing effect of the adjacent double bond on the transition state [1]. This rate enhancement allows complete conversion within 2–4 h, whereas the analogous vinyl chloride (e.g., methyl (E)-3‑chloroacrylate) shows <5% conversion after 24 h under the same conditions [1].

Medicinal Chemistry Agrochemical Synthesis Nucleophilic Substitution

Purity and Reproducibility Benchmark Against Commercial Analogs

Independent quality audits show that the target compound consistently achieves ≥95% GC purity with ≤0.5% (2Z)‑isomer, whereas methyl 4-chloro-2-methylbut-2-enoate and ethyl 4-chloro-2-methylbut-2-enoate from major catalog suppliers typically show 2–5% of the undesired (Z)‑isomer and total impurities up to 3% [1] . The higher isomeric purity of the tert-butyl ester reduces the need for repetitive chromatography, translating to lower solvent consumption and faster project timelines.

Procurement Specification Quality Control Reproducibility

High-Value Application Scenarios for Tert-Butyl 4-Chloro-2-methylbut-2-enoate Based on Verifiable Differentiation


Iterative Analog Synthesis in Medicinal Chemistry SAR Programs

The orthogonal reactivity of the tert-butyl ester (stable to nucleophiles, cleavable with TFA) and the allylic chlorine (rapid SN2) allows medicinal chemists to sequentially introduce amine or heterocycle diversity at the γ‑position while retaining the protected acid moiety for final‑step deprotection. This avoids protective‑group shuffling that commonly erodes yields when employing methyl or ethyl esters [1]. Quantitative purity benchmarks (≥95% E‑isomer) further ensure batch‑to‑batch reproducibility in SAR campaigns [2].

Late‑Stage Functionalization in Agrochemical Intermediate Synthesis

The 50‑ to 100‑fold rate advantage of the allylic chlorine in SN2 displacement (relative to primary alkyl chlorides) enables efficient introduction of heterocyclic amines or thiols under mild conditions, minimizing thermal degradation of sensitive pesticide scaffolds [1]. When compared to the bromo analog, the chloro derivative offers superior atom economy and lower cost per mole, while still delivering acceptable reaction rates for scale‑up [2].

GMP‑Compliant Intermediate Manufacturing

The consistently high stereoisomeric purity (≤0.5% Z‑isomer) decreases the burden of chiral or geometric isomer removal during API (active pharmaceutical ingredient) synthesis, reducing the number of required purification steps and facilitating regulatory documentation [1]. Procurement teams can specify the tert‑butyl ester with tighter acceptance criteria than methyl or ethyl variants, lowering the risk of batch rejection in cGMP environments [2].

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